EN523 -

EN523

Catalog Number: EVT-2608255
CAS Number:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EN523 was discovered through chemoproteomic approaches aimed at identifying ligands that could selectively bind to deubiquitinases. It belongs to a class of compounds known as Deubiquitinase-Targeting Chimeras (DUBTACs), which leverage the ability of small molecules to modulate protein interactions and stability within cells. The compound is classified under small-molecule inhibitors due to its ability to covalently modify proteins, specifically targeting cysteine residues in OTUB1.

Synthesis Analysis

Methods and Technical Details

The synthesis of EN523 involves several steps that include the formation of a furan-based scaffold, which is critical for its interaction with the target protein. The synthesis begins with commercially available starting materials and proceeds through various reactions, including:

  1. Formation of the Furan Core: This step typically involves cyclization reactions that create the furan ring structure.
  2. Modification of Functional Groups: Specific functional groups are introduced to enhance binding affinity and selectivity for OTUB1.
  3. Covalent Linkage: The final compound features a reactive acrylamide group that enables covalent bonding to the thiol group of cysteine residues in OTUB1.

The detailed synthetic route can be optimized based on structure-activity relationship studies to improve efficacy and selectivity for OTUB1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of EN523 reveals a complex arrangement that facilitates its interaction with OTUB1. Key features include:

  • Furan Ring: Provides a rigid scaffold essential for binding.
  • Acrylamide Group: This reactive moiety is crucial for forming a covalent bond with the C23 cysteine residue in OTUB1.
  • Side Chains: Various side chains are incorporated to enhance solubility and binding specificity.

The compound's molecular weight and structural formula indicate it has properties suitable for cellular uptake and interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

EN523 undergoes specific chemical reactions upon binding to OTUB1:

  1. Covalent Binding: The acrylamide group reacts with the thiol group of cysteine C23, forming a stable covalent bond.
  2. Displacement of Labeling Probes: EN523 has been shown to displace fluorescent probes used in activity-based protein profiling, confirming its binding capability without causing protein aggregation .
  3. Non-Inhibition of Deubiquitination Activity: Studies demonstrate that while EN523 binds to OTUB1, it does not inhibit its enzymatic activity, allowing for continued function in deubiquitination processes .
Mechanism of Action

Process and Data

EN523 operates through a mechanism that stabilizes target proteins by preventing their ubiquitination:

  • Recruitment of OTUB1: By binding to C23, EN523 enhances the deubiquitination process, leading to increased stability of proteins that would otherwise be marked for degradation.
  • Formation of Ternary Complexes: In therapeutic applications, EN523 can be linked with other ligands (e.g., lumacaftor) to create heterobifunctional molecules that stabilize disease-relevant proteins like ΔF508-CFTR in cystic fibrosis .
  • Chemoproteomic Profiling: The binding dynamics and effects on protein interactions are analyzed using techniques like liquid chromatography-tandem mass spectrometry, which provide insights into the specificity and efficacy of EN523 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

EN523 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol, facilitating cellular absorption.
  • Solubility: Designed to be soluble in aqueous solutions, enhancing bioavailability.
  • Stability: The covalent bond formed with OTUB1 confers stability against hydrolysis, allowing sustained action within biological systems.

These properties make EN523 suitable for use in various biochemical assays and therapeutic applications .

Applications

Scientific Uses

EN523 has significant potential in scientific research and therapeutic development:

  • Targeted Protein Stabilization: It serves as a prototype for developing DUBTACs aimed at stabilizing proteins involved in diseases characterized by aberrant ubiquitination.
  • Cystic Fibrosis Treatment: By stabilizing ΔF508-CFTR, EN523 may improve protein function in patients suffering from this genetic disorder.
  • Cancer Research: The ability to stabilize tumor suppressor proteins can be beneficial in cancer therapies where restoring function is critical .
Introduction to Targeted Protein Stabilization and EN523

Ubiquitin-Proteasome System Dysregulation in Disease Pathogenesis

The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. This hierarchical system involves the covalent attachment of ubiquitin molecules to target proteins through a cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). Proteins tagged with lysine-48-linked polyubiquitin chains are typically destined for degradation by the 26S proteasome complex [3] [5]. This system maintains proteostasis by eliminating misfolded, damaged, or regulatory proteins with short half-lives.

Dysregulation of ubiquitin-mediated proteolysis underlies numerous pathological conditions. In cystic fibrosis, the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator prompts premature ubiquitination and proteasomal destruction of this chloride channel protein before it reaches the plasma membrane [2] [4]. Oncogenesis frequently involves aberrant degradation of tumor suppressor proteins; for example, the kinase WEE1—a critical regulator of the G2/M cell cycle checkpoint—is hyperubiquitinated and destabilized in hepatocellular carcinoma [4] [8]. Neurodegenerative diseases exhibit impaired ubiquitin-proteasome system function, leading to toxic protein aggregate accumulation, while inflammatory disorders feature dysregulated degradation of signaling components in immune response pathways [3] [8]. These disease mechanisms create a compelling therapeutic rationale for targeted protein stabilization approaches.

Table 1: Disease Contexts of Ubiquitin-Proteasome System Dysregulation

Disease CategoryMolecular TargetConsequence of Dysregulation
Cystic FibrosisΔF508-cystic fibrosis transmembrane conductance regulatorPremature degradation of misfolded channel protein
Hepatocellular CarcinomaWEE1 KinaseLoss of cell cycle checkpoint control
Inflammatory DisordersNuclear factor κB signaling intermediatesConstitutive activation of pro-inflammatory pathways
Neuromuscular DisordersContractile proteins and metabolic enzymesProgressive muscle wasting and weakness

Emergence of Deubiquitinase-Targeting Chimeras as a Therapeutic Modality

Deubiquitinase-targeting chimeras represent a groundbreaking therapeutic platform designed to counteract pathological protein degradation. Conceptually inverse to proteolysis-targeting chimeras, deubiquitinase-targeting chimeras are heterobifunctional molecules comprising three key elements: (1) a target protein-binding ligand, (2) a deubiquitinase recruiter, and (3) a chemical linker that spatially facilitates ternary complex formation [2] [4]. This architecture enables deubiquitinase-targeting chimeras to recruit deubiquitinase enzymes to specific ubiquitinated proteins, thereby catalyzing deubiquitination and preventing their proteasomal degradation.

The deubiquitinase-targeting chimeras platform specifically exploits the function of deubiquitinases that cleave lysine-48-linked polyubiquitin chains. Among over 100 human deubiquitinases, ovarian tumor domain-containing deubiquitinase OTUB1 emerged as an ideal candidate due to its stringent specificity for lysine-48-linked chains and its non-catalytic allosteric cysteine residue (C23) that permits targeted recruitment without impairing enzymatic function [1] [2] [4]. Proof-of-concept for deubiquitinase-targeting chimeras was established through chemoproteomic screening approaches that identified covalent ligands capable of engaging OTUB1 at its allosteric site. When linked to protein-targeting warheads, these OTUB1 recruiters demonstrated precise stabilization of disease-relevant proteins in cellular models [2] [4].

Table 2: Comparative Mechanism of Proteolysis-Targeting Chimeras versus Deubiquitinase-Targeting Chimeras

CharacteristicProteolysis-Targeting ChimerasDeubiquitinase-Targeting Chimeras
Primary FunctionTarget protein degradationTarget protein stabilization
Effector EnzymeE3 ubiquitin ligaseDeubiquitinase (e.g., OTUB1)
Ubiquitin LinkagePromotes K48/K11 polyubiquitinationRemoves K48 polyubiquitin chains
Therapeutic ApplicationOncoproteins, pathogenic aggregatesTumor suppressors, destabilized functional proteins

EN523 as a Paradigmatic Covalent Recruiter in the Deubiquitinase-Targeting Chimeras Platform

EN523 (Chemical name: 4-(3-(2-Oxo-1,2-dihydropyridin-3-yl)propanoyl)piperazin-1-yl methyl benzoate; CAS: 2094893-05-5) exemplifies a novel class of covalent recruiter molecules specifically developed for the deubiquitinase-targeting chimeras platform. This small molecule (molecular weight: 234.25 g/mol; chemical formula: C₁₂H₁₄N₂O₃) selectively targets the non-catalytic cysteine-23 residue within the N-terminal region of OTUB1 through covalent bond formation [1] [6] [10]. Structural analyses reveal that EN523 engages a shallow allosteric pocket adjacent to the ubiquitin-binding interface of OTUB1, approximately 25Å distant from the catalytically essential cysteine-91 residue [2]. This spatial segregation enables EN523 to function as a "molecular handle" for deubiquitinase-targeting chimeras assembly without perturbing OTUB1's deubiquitination activity.

The covalent binding mechanism of EN523 involves Michael addition chemistry between its acrylamide warhead and the thiol group of cysteine-23. This interaction exhibits remarkable selectivity, as evidenced by chemoproteomic profiling showing minimal off-target engagement with other deubiquitinases or cysteine-containing proteins [1] [9]. Biochemical characterization confirms that EN523 binding does not inhibit OTUB1's catalytic activity toward lysine-48-linked diubiquitin substrates, preserving its deubiquitination function within deubiquitinase-targeting chimeras complexes [1] [10]. The molecular architecture of EN523 incorporates a solvent-exposed linker attachment point that permits conjugation to protein-targeting ligands while maintaining efficient ternary complex formation between OTUB1 and the target protein [2] [4]. These properties establish EN523 as an optimal chemical module for developing therapeutic deubiquitinase-targeting chimeras to address diseases driven by excessive protein degradation.

Table 3: Biochemical Properties of EN523

PropertyCharacteristicFunctional Significance
Molecular TargetCysteine-23 of OTUB1Enables specific recruitment of deubiquitinase
Binding MechanismIrreversible covalent modificationProlongs complex residence time
Catalytic InterferenceNone (allosteric binding)Preserves lysine-48 deubiquitination activity
Solubility250 mg/mL in dimethyl sulfoxideFacilitates cellular and in vitro studies
Selectivity ProfileMinimal cross-reactivity with other deubiquitinasesReduces off-target effects in complex systems

Properties

Product Name

EN523

IUPAC Name

1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3

InChI Key

KYXPDOMFYBFXKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C

Solubility

not available

Canonical SMILES

CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.